molecular formula C12H10O2S B2365892 5-cyclopropyl-Benzo[b]thiophene-2-carboxylic acid CAS No. 1383627-08-4

5-cyclopropyl-Benzo[b]thiophene-2-carboxylic acid

Cat. No.: B2365892
CAS No.: 1383627-08-4
M. Wt: 218.27
InChI Key: VCUNRMOOEXEPMD-UHFFFAOYSA-N
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Description

5-Cyclopropyl-Benzo[b]thiophene-2-carboxylic acid is a heterocyclic compound containing a benzothiophene core with a cyclopropyl group at the 5-position and a carboxylic acid group at the 2-position.

Preparation Methods

The synthesis of 5-cyclopropyl-Benzo[b]thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance . Another approach involves the heterocyclization of various substrates to form thiophene derivatives .

Chemical Reactions Analysis

5-Cyclopropyl-Benzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-Benzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme inhibition and receptor binding. detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

5-Cyclopropyl-Benzo[b]thiophene-2-carboxylic acid can be compared with other benzothiophene derivatives, such as:

The unique structural features of this compound, such as the presence of the cyclopropyl group, contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-cyclopropyl-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c13-12(14)11-6-9-5-8(7-1-2-7)3-4-10(9)15-11/h3-7H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUNRMOOEXEPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=C(C=C2)SC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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